5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide
Description
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide is a substituted indole derivative characterized by a 2,3-dihydroindole core, an amino group at the 5-position, and a benzyl-substituted carboxamide moiety at the 1-position. Its molecular formula is C₁₆H₁₅N₃O, with a molecular weight of 265.31 g/mol (calculated based on structural analogs in , and 13).
Properties
IUPAC Name |
5-amino-N-benzyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-14-6-7-15-13(10-14)8-9-19(15)16(20)18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLMRHLXBCKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. Nitration of the indole core is achieved using nitric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent such as tin(II) chloride.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the amino group reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Carboxamide Formation: The carboxamide group is introduced by reacting the amino-benzyl-indole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 5-oxo-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide.
Reduction: Formation of reduced derivatives such as 5-amino-N-benzyl-2,3-dihydro-1H-indoline-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes, thereby affecting cellular functions.
DNA Intercalation: Intercalating into DNA, disrupting DNA replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indole-1-carboxamide Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methyl or propyl groups (). Amino vs.
Synthetic Accessibility :
- Benzyl-substituted carboxamides are typically synthesized via coupling reactions using reagents like TBTU and DIPEA ().
- Methoxy-substituted analogs require multi-step protocols starting from 5-methoxyindole-2-carbonyl chloride ().
Safety Profiles :
- Cyclopropyl and methyl analogs show low acute toxicity (), but the benzyl group may introduce metabolic liabilities (e.g., CYP450 interactions).
Biological Activity
5-Amino-N-benzyl-2,3-dihydro-1H-indole-1-carboxamide is a nitrogen-containing heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a unique indole structure that allows for diverse chemical modifications and biological interactions. Recent research has highlighted its promising applications in various therapeutic areas, including anticancer and anticonvulsant properties.
- Molecular Formula : C15H16N2O
- Molecular Weight : Approximately 242.30 g/mol
- Structure : The compound consists of an indole core with a benzyl substitution, which enhances its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study investigating indoline derivatives found that certain compounds demonstrated promising cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents.
Anticonvulsant Activity
The compound has also been explored for its anticonvulsant properties. In a study focused on indoline derivatives, some exhibited significant anticonvulsant effects in animal models, warranting further investigation into their mechanisms of action and therapeutic potential.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. This inhibition can modulate critical biological pathways, making it a candidate for therapeutic applications.
The mechanism of action involves the compound's interaction with various molecular targets, including receptors and enzymes. By binding to these targets, it can modulate their activity, leading to therapeutic effects such as:
- Inhibition of cancer cell proliferation.
- Modulation of inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Study : A comprehensive evaluation of the compound's cytotoxic effects revealed significant activity against multiple cancer cell lines. The study reported IC50 values indicating potent anticancer activity .
- Anticonvulsant Activity : Another study focused on the synthesis and evaluation of indoline derivatives for anticonvulsant effects showed that some derivatives exhibited promising results in seizure models.
- Enzyme Interaction : Research indicated that the compound could inhibit specific enzymes linked to cancer progression, providing insights into its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
